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Compound of Interest

Compound Name: 2,6-Dimethyl-1-nitrosopiperidine

Cat. No.: B096675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the carcinogenic potential of unsaturated

derivatives of N-nitrosopiperidine (NP), a known carcinogen. By examining key experimental

data, this document aims to shed light on the structure-activity relationships that govern the

carcinogenicity of these compounds. The information presented is intended to support research

and development efforts in toxicology and drug safety.

Comparative Carcinogenicity Data
The carcinogenic effects of N-nitrosopiperidine and its unsaturated derivatives have been

evaluated in animal models, primarily in rats. The following tables summarize the key findings

from comparative studies, focusing on tumor incidence and target organs.

Table 1: Comparative Carcinogenicity of N-Nitrosopiperidine and its Unsaturated Derivatives in

Sprague-Dawley Rats
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Compound
Chemical
Structure

Administrat
ion Route &
Dose

Target
Organs for
Tumors

Tumor
Incidence

Reference

N-

Nitrosopiperid

ine (NP)

Saturated

heterocyclic

nitrosamine

Drinking

water (0.88 x

10⁻³ M)

Esophagus,

Olfactory

Bulb

High [1]

N-Nitroso-

1,2,3,6-

tetrahydropyri

dine (NTP)

Unsaturated

derivative of

NP

Drinking

water (0.88 x

10⁻³ M)

Liver

(Hepatocellul

ar tumors)

High [1]

N-

Nitrosoguvac

oline (NGC)

Unsaturated

derivative of

NP with a

carboxyl

group

Drinking

water (0.88 x

10⁻³ M)

No tumors

induced
0% [1]

Key Findings from Comparative Studies:

A pivotal study compared the carcinogenicity of N-nitrosopiperidine (NP) with two of its

unsaturated derivatives, N-nitroso-1,2,3,6-tetrahydropyridine (NTP) and N-nitrosoguvacoline

(NGC), in Sprague-Dawley rats.[1] When administered in drinking water at equimolar

concentrations, significant differences in carcinogenic activity and target organ specificity were

observed.[1]

N-Nitrosopiperidine (NP), the saturated parent compound, induced tumors in the esophagus

and olfactory bulb.[1]

N-Nitroso-1,2,3,6-tetrahydropyridine (NTP), which has one double bond in the piperidine

ring, was also found to be a potent carcinogen. However, it induced hepatocellular tumors in

the liver, demonstrating a clear shift in organotropism compared to NP.[1]

N-Nitrosoguvacoline (NGC), an unsaturated derivative containing a carboxyl group, was non-

carcinogenic under the same experimental conditions.[1]
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A dose-response study on NTP in F344 rats further elucidated its carcinogenic potential.

Administration of NTP in drinking water at concentrations ranging from 1 to 100 mg/liter

resulted in tumors of the upper gastrointestinal tract. At the highest dose, liver tumors were also

observed.[2] The incidence of these tumors increased with higher doses of the nitrosamine.[2]

Experimental Protocols
The following is a representative experimental protocol for a long-term carcinogenicity study of

N-nitroso compounds in rats, based on the OECD Guideline 451 for Carcinogenicity Studies.

Objective: To determine the carcinogenic potential of a test substance administered orally to

rats over a major portion of their lifespan.

Test Animals:

Species and Strain: Young, healthy adult rats of a commonly used laboratory strain (e.g.,

Sprague-Dawley, Fischer 344).

Age: At the start of the study, animals are typically 6-8 weeks old.

Sex: Both male and female animals are used.

Group Size: A minimum of 50 animals of each sex per dose group and control group.

Administration of the Test Substance:

Route of Administration: For N-nitrosopiperidine and its derivatives, administration via

drinking water is a common and relevant route.

Dose Levels: At least three dose levels plus a concurrent control group are used. The

highest dose should induce some evidence of toxicity without significantly altering the normal

lifespan. The lowest dose should not interfere with normal growth, development, and

longevity. A mid-dose is logarithmically spaced between the high and low doses.

Control Group: Receives the vehicle (e.g., drinking water) without the test substance.

Duration of the Study:
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The study duration is typically 24 months for rats.

Observations:

Clinical Observations: Animals are observed daily for signs of toxicity.

Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and at

least monthly thereafter.

Hematology and Clinical Biochemistry: Performed at terminal sacrifice.

Pathology: A full necropsy is performed on all animals. All organs and tissues are examined

macroscopically. Tissues from all animals in the control and high-dose groups, and all tissues

with gross lesions from all animals, are examined microscopically.

Metabolic Activation and Carcinogenic Mechanism
The carcinogenicity of N-nitrosopiperidine and its derivatives is dependent on their metabolic

activation to reactive electrophilic intermediates that can bind to DNA, leading to mutations and

the initiation of cancer.

The primary pathway for the metabolic activation of N-nitrosopiperidine is α-hydroxylation, a

reaction catalyzed by cytochrome P450 (CYP) enzymes.[3][4][5] Specifically, CYP2A3,

CYP2A6, and CYP2E1 have been implicated in this process.[3][4][5]

The α-hydroxylation of N-nitrosopiperidine is an unstable intermediate that spontaneously

decomposes to form a reactive diazonium ion. This ion can then alkylate DNA bases, forming

DNA adducts. If these adducts are not repaired, they can lead to miscoding during DNA

replication, resulting in permanent mutations and potentially initiating carcinogenesis.

The difference in target organ specificity between NP and its unsaturated derivative NTP

suggests that the double bond in the piperidine ring of NTP alters its metabolic activation,

leading to the formation of reactive metabolites that are preferentially toxic to the liver. The lack

of carcinogenicity of NGC may be due to the presence of the carboxyl group, which could alter

its metabolism and detoxification pathways.
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Caption: Metabolic activation of N-nitrosopiperidine to a DNA-reactive electrophile.

Experimental Workflow for Carcinogenicity Bioassay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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